Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other names such as Ethyl 5-bromo-2-pyridineacetate and Ethyl 2- (5-bromo-2-pyridyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is 1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate has a molecular weight of 244.09 . It has a predicted boiling point of 282.4±25.0 °C and a predicted density of 1.451±0.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrotic activities .
- Methods of Application : The compound was used to prepare a series of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives were then evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Potential Inhibitors of SARS-CoV-2
- Scientific Field : Virology .
- Summary of Application : Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate Analogues, which can be synthesized using “Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate”, have been studied as potential inhibitors of SARS-CoV-2 .
- Methods of Application : The study involved Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis .
- Results : The results of this study are not explicitly mentioned in the search results .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNVRZLXOPTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate |
Citations
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